3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features an iodine atom at the 3-position, two methyl groups at the 1- and 5-positions, and a carboxylic acid group at the 4-position, making it a unique and valuable molecule for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods:
Cyclization of Enaminones and Hydrazines: A cascade reaction involving enaminones, hydrazines, and iodine in the presence of Selectfluor can yield 1,4-disubstituted pyrazoles.
Oxidative Cyclization: A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a broad range of pyrazole derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidized Derivatives: Oxidation reactions can yield pyrazole derivatives with different oxidation states.
Scientific Research Applications
Chemistry:
Building Blocks: 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid serves as a valuable building block for the synthesis of more complex heterocyclic systems.
Biology and Medicine:
Drug Development: Pyrazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Agricultural Chemicals: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine atom, making it less reactive in substitution reactions.
3,4-dimethyl-1H-pyrazole-5-carboxylic acid: Differs in the position of the carboxylic acid group, affecting its chemical properties and reactivity.
Uniqueness: The presence of the iodine atom at the 3-position in 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid enhances its reactivity and allows for a broader range of chemical modifications compared to its non-iodinated counterparts .
Properties
Molecular Formula |
C6H7IN2O2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
3-iodo-1,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) |
InChI Key |
UOHUWWTYXLSXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)I)C(=O)O |
Origin of Product |
United States |
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